The synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine typically involves cyclization reactions of suitable precursors. One common synthetic route includes the following steps:
The molecular structure of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine can be described as follows:
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine can participate in several chemical reactions:
The mechanism of action for 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine involves its interaction with specific biological targets. Notably:
The physical and chemical properties of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine include:
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine has diverse applications across various fields:
Bicyclic heterocycles represent a pharmaceutically significant class of compounds characterized by fused ring systems containing multiple heteroatoms. Thiazolo[5,4-c]pyridine belongs to the thiazolopyridine family, defined by the fusion of a thiazole ring (five-membered ring containing sulfur and nitrogen) with a pyridine ring (six-membered ring containing nitrogen). The fusion pattern is denoted by the bracketed descriptors: In thiazolo[5,4-c]pyridine, the bond between atoms 5 and 4 of the thiazole ring is fused to bonds c and adjacent atoms of the pyridine ring, resulting in a specific angular arrangement. The 4,5,6,7-tetrahydro designation indicates partial saturation of the pyridine ring, converting it into a tetrahydropyridine moiety. This saturation fundamentally alters the molecule's geometry, electronic distribution, and physicochemical properties compared to the fully aromatic counterpart. Key structural features include:
Table 1: Comparison of Key Thiazolopyridine Isomers
Systematic Name | Fusion Pattern | Aromaticity | Common Biological Roles | |
---|---|---|---|---|
Thiazolo[5,4-c]pyridine | [5,4-c] | Bicyclic Aromatic | Less common scaffold | |
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine | [5,4-c] | Thiazole aromatic, Pyridine saturated | Kinase inhibition, GPCR modulation, Factor Xa inhibition | |
Thiazolo[5,4-b]pyridine | [5,4-b] | Bicyclic Aromatic | Kinase inhibition (e.g., c-KIT, VEGFR2) | |
Thiazolo[4,5-d]pyrimidine | [4,5-d] | Bicyclic Aromatic | Purine isostere, diverse pharmacology (CRF, antiviral) | [2] [8] |
While early research on thiazolopyridines predominantly focused on fully aromatic isomers like [4,5-d]pyrimidines (purine isosteres) and [5,4-b]pyridines, the medicinal exploration of the tetrahydro[5,4-c]pyridine variant gained significant traction later. The synthesis of the core scaffold, particularly derivatives like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 259809-24-0), was developed to access novel chemical space with improved drug-like properties [7]. Its rise in prominence is closely linked to structure-based drug design efforts targeting specific therapeutic areas:
The reduction of the pyridine ring to a tetrahydropyridine within the thiazolo[5,4-c]pyridine scaffold imparts distinct functional advantages critical for its pharmacological utility:
Table 2: Impact of Tetrahydro Conformation vs. Aromatic Pyridine on Compound Properties
Property | Aromatic Thiazolo[5,4-c]pyridine | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine | Biological Consequence | |
---|---|---|---|---|
Overall Planarity | High (Planar) | Low (Non-planar) | Accesses different binding pockets; improved selectivity | |
Basic Nitrogen pKₐ | Low (Pyridine-like, ~5-6) | Higher (Aliphatic amine-like, ~8-10) | Enhanced water solubility via salt formation; ionic interactions in binding sites | |
Solubility (Neutral Form) | Generally Low | Generally Higher | Improved bioavailability | |
Conformational Flexibility | Rigid | Flexible backbone | Adaptable to target binding sites | |
Stereochemistry | Typically achiral | Chiral centers possible upon substitution | Potential for enantioselective activity | |
Metabolic Vulnerability (N-oxidation) | Higher | Lower (but N-glucuronidation possible) | Potentially improved metabolic stability | [5] [7] [9] |
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold exemplifies the strategic use of partial saturation in medicinal chemistry. By transforming the pyridine ring into a tetrahydropyridine, chemists gain significant advantages in solubility, flexibility, and tunable basicity, making it a versatile template for designing drugs targeting diverse therapeutic areas, from cardiovascular disease (edoxaban pathway) to oncology and CNS disorders. Its continued exploration leverages both its unique physicochemical profile and the synthetic methodologies developed for its functionalization [5] [9] [10].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0